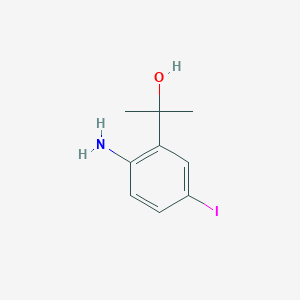

2-(2-Amino-5-iodophenyl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Amino-5-iodophenyl)propan-2-ol (2-AIPO) is an organic compound with a unique structure and a wide range of applications in the scientific research field. It is a versatile compound that can be used in a variety of experiments, ranging from biochemical and physiological studies to drug development. 2-AIPO is a useful tool for researchers as it has a variety of advantages and limitations for laboratory experiments.

Applications De Recherche Scientifique

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Research by Rzeszotarski et al. (1979) and Rzeszotarski et al. (1983) on beta-adrenoceptor blocking agents included the synthesis of compounds related to 2-(2-Amino-5-iodophenyl)propan-2-ol. These studies explored the cardioselectivity of these compounds, focusing on their affinity to beta-1 and beta-2-adrenoceptors. It was found that certain compounds showed high cardioselectivity, which is crucial for treating heart diseases and related conditions (Rzeszotarski et al., 1979) (Rzeszotarski et al., 1983).

Synthesis and Antimalarial Activity

Werbel et al. (1986) conducted a study on the synthesis of compounds including this compound derivatives and evaluated their antimalarial activity. This research provided insights into the quantitative structure-activity relationships of these compounds, demonstrating significant potential in treating malaria (Werbel et al., 1986).

Corrosion Inhibition in Carbon Steel

Gao, Liang, and Wang (2007) explored the use of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, as inhibitors for carbon steel corrosion. Their findings highlighted the potential of these compounds in protecting metal surfaces, a critical aspect in industrial applications (Gao, Liang, & Wang, 2007).

Transformation in Catalytic Processes

Bernas et al. (2015) investigated the transformation of 1-(2-aminophenyl)propan-2-ol under specific conditions, using various catalysts. This research contributes to understanding how such compounds can be transformed in industrial catalytic processes (Bernas et al., 2015).

Enzymatic Synthesis of Cyclic Polyamines

Cassimjee, Marin, and Berglund (2012) explored the enzymatic generation of an amino aldehyde from corresponding amino alcohols, including 2-amino-propan-1-ol. This study is significant for the synthesis of multifunctional polycationic polyamines used in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-amino-5-iodophenyl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZYRQZSCYBIDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)I)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514177 |

Source

|

| Record name | 2-(2-Amino-5-iodophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

305799-73-9 |

Source

|

| Record name | 2-(2-Amino-5-iodophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)

![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)